N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic organic compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Large-scale production of Compound X involves optimization of reaction conditions, scalability, and cost-effectiveness.
- Continuous flow reactors or batch processes are commonly employed in industrial settings.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the carbonyl group in Compound X yields the corresponding alcohol.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its interactions with specific molecular targets.
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific receptors or enzymes.
- Molecular targets may include proteins involved in signal transduction pathways.
Comparison with Similar Compounds
- Compound X’s uniqueness lies in its specific chemical structure.
- Similar compounds include related thiadiazole derivatives and piperazine-based molecules.
Properties
Molecular Formula |
C22H23FN6O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H23FN6O2S/c23-17-6-8-18(9-7-17)28-10-12-29(13-11-28)22(31)24-15-19(30)25-21-27-26-20(32-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,31)(H,25,27,30) |
InChI Key |
YMWUSDDHGRLUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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